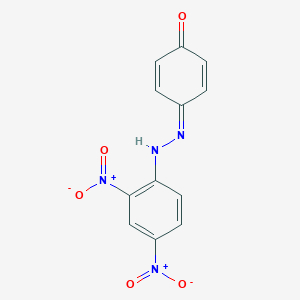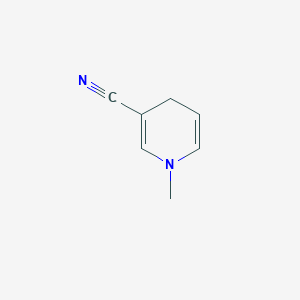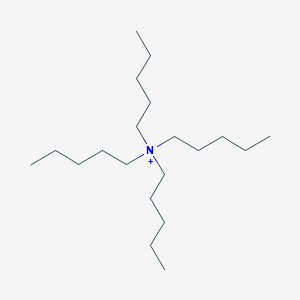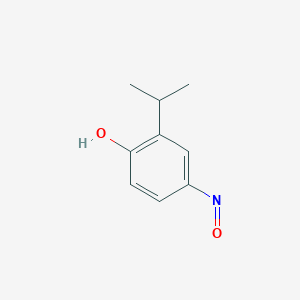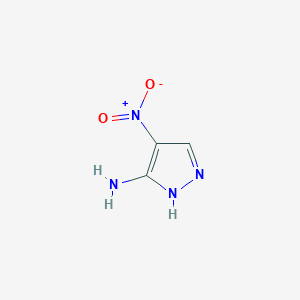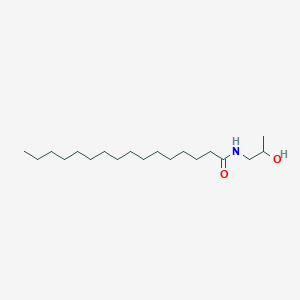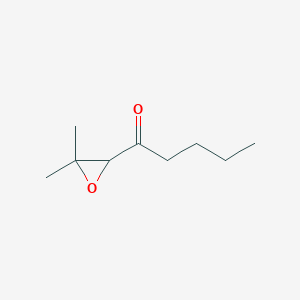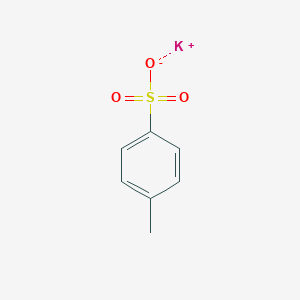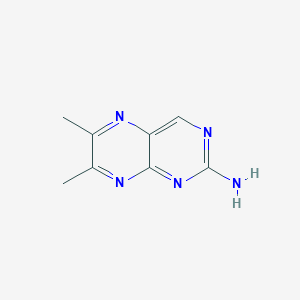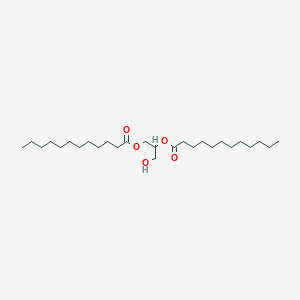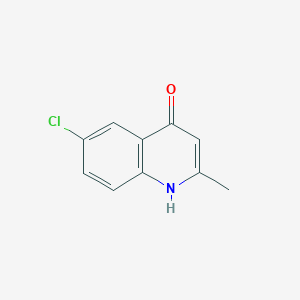
6-氯-2-甲基喹啉-4-醇
描述
The compound 6-Chloro-2-methylquinolin-4-ol is a chloroquinoline derivative, which is a class of compounds known for their potential biological activities, including antioxidant and anti-diabetic properties. These compounds are characterized by a quinoline core structure with various substituents that can influence their chemical behavior and biological activity.
Synthesis Analysis
The synthesis of chloroquinoline derivatives often involves multi-step reactions, including condensation, cyclization, and substitution reactions. For instance, the synthesis of 6-bromo-2-chloro-4-methylquinoline involves a condensation between β-keto esters and 4-bromoaniline, followed by a cyclization known as the Knorr reaction . Similarly, the synthesis of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline is achieved through a cationic imino Diels–Alder reaction . These synthetic routes are crucial for the preparation of chloroquinoline derivatives with specific substituents that confer desired physical, chemical, and biological properties.
Molecular Structure Analysis
The molecular structure of chloroquinoline derivatives is often elucidated using techniques such as FT-IR, NMR, Mass spectra, and X-ray crystallography. For example, the crystal structure of methyl 2,6-dichloro-4-phenylquinoline-3-carboxylate was determined using single-crystal X-ray diffraction, revealing a three-dimensional supramolecular network stabilized by C-H…π and π-π interactions, as well as Chlorine-Chlorine short intermolecular contacts . The molecular geometry and electronic structure can also be studied using computational methods such as density functional theory (DFT), which provides insights into the molecule's stability, reactivity, and electronic properties .
Chemical Reactions Analysis
Chloroquinoline derivatives can participate in various chemical reactions, including nucleophilic substitution, as seen in the synthesis of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline . The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups, which can affect the outcome of reactions such as the Michael addition or the Diels–Alder reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloroquinoline derivatives are influenced by their molecular structure. For instance, the presence of halogen atoms can enhance the lipophilicity of the molecule, which is important for its biological activity and pharmacokinetics. The crystalline forms of these compounds can exhibit different packing arrangements and intermolecular interactions, which can affect their melting points, solubility, and stability . The spectroscopic properties, such as IR and NMR spectra, are reflective of the molecular structure and can be used to identify functional groups and predict the behavior of these compounds under different conditions .
科学研究应用
合成和表征
6-氯-2-甲基喹啉-4-醇及其衍生物在合成化学领域得到了广泛探索。该化合物已参与Knorr合成,产生6-溴-2-氯-4-甲基喹啉,突显其作为化学反应起始物的实用性,旨在构建复杂的分子结构(Wlodarczyk et al., 2011)。此外,一种结构新颖的化合物,4-氯-6-甲基喹啉-2(1H)-酮及其异构体已通过各种光谱和计算量子化学方法合成和表征,展示了该化合物在推进对分子结构和相互作用理解方面的相关性(Murugavel et al., 2018)。
抗菌活性
6-氯-2-甲基喹啉-4-醇衍生物在抗菌研究领域中具有显著应用。这些化合物已被合成并测试其抗菌活性。例如,一系列2-氯-6-甲基喹啉肼类化合物已合成并显示出对各种菌株,包括大肠杆菌和金黄色葡萄球菌的显著抗菌活性(Bawa et al., 2009)。此外,从苦瓜果实中提取的4-甲基喹啉类似物的抗菌潜力已经得到研究,暗示了它们在开发对抗食源性细菌的天然防腐剂中的潜力(Kim et al., 2014)。
药物应用
6-氯-2-甲基喹啉-4-醇衍生物的药物应用是多样的,研究重点是它们作为药物候选化合物的潜力。已进行了新型喹啉衍生物,包括2-氯喹啉-3-基酯衍生物的合成、抗菌活性和分子对接研究,为它们在药物开发中的潜在用途提供了见解(Tabassum et al., 2014)。此外,已鉴定出一种具有高血脑屏障穿透性的强效凋亡诱导剂和抗癌剂N-(4-甲氧基苯基)-N,2-二甲基喹唑啉-4-胺,展示了该化合物在癌症治疗中的重要性(Sirisoma et al., 2009)。
安全和危害
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302 and H318 . This indicates that it is harmful if swallowed and causes serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
属性
IUPAC Name |
6-chloro-2-methyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-6-4-10(13)8-5-7(11)2-3-9(8)12-6/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDMRXDQWBBKBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10935450 | |
| Record name | 6-Chloro-2-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10935450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-methylquinolin-4-ol | |
CAS RN |
15644-86-7 | |
| Record name | 6-Chloro-2-methyl-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15644-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10935450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-CHLORO-2-METHYL-4-QUINOLINOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



